molecular formula C16H22N2O2 B12251260 N-(3-methoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

N-(3-methoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

Cat. No.: B12251260
M. Wt: 274.36 g/mol
InChI Key: ZBVNNCVSTCMAMD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a compound that belongs to the class of acetamides It features a complex structure with a methoxyphenyl group and an octahydrocyclopenta[c]pyrrol moiety

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C16H22N2O2/c1-20-15-7-3-6-14(8-15)17-16(19)11-18-9-12-4-2-5-13(12)10-18/h3,6-8,12-13H,2,4-5,9-11H2,1H3,(H,17,19)

InChI Key

ZBVNNCVSTCMAMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CC3CCCC3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves a multi-step process. One common method includes the condensation reaction between 3-methoxybenzaldehyde and an appropriate amine, followed by cyclization and acylation steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and an octahydrocyclopenta[c]pyrrol moiety sets it apart from other similar compounds, making it a valuable molecule for research and development.

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